2-methyl-1,2-oxazinan-4-ol hydrochloride 2-methyl-1,2-oxazinan-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2763760-49-0
VCID: VC11582889
InChI:
SMILES:
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.6

2-methyl-1,2-oxazinan-4-ol hydrochloride

CAS No.: 2763760-49-0

Cat. No.: VC11582889

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.6

Purity: 95

* For research use only. Not for human or veterinary use.

2-methyl-1,2-oxazinan-4-ol hydrochloride - 2763760-49-0

Specification

CAS No. 2763760-49-0
Molecular Formula C5H12ClNO2
Molecular Weight 153.6

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-methyl-1,2-oxazinan-4-ol hydrochloride is C₆H₁₂ClNO₂, with a molecular weight of 181.62 g/mol. The core structure consists of a partially saturated 1,2-oxazine ring, where oxygen and nitrogen occupy positions 1 and 2, respectively. The methyl group at position 2 and hydroxyl group at position 4 introduce steric and electronic modifications that influence reactivity and solubility .

Key Structural Attributes:

  • Ring system: 1,2-oxazinan (six-membered ring with O and N atoms).

  • Substituents: 2-methyl, 4-hydroxy, and protonated amine hydrochloride.

  • Chirality: The presence of stereogenic centers at positions 2 and 4 necessitates enantioselective synthesis .

Synthesis and Reaction Pathways

Cyclization Strategies

The synthesis of 1,2-oxazine derivatives often employs [3+3] cyclization reactions. For example, lithiated alkoxyallenes reacting with nitrones yield enantiopure 3,6-dihydro-2H-1,2-oxazines . Adapting this methodology, 2-methyl-1,2-oxazinan-4-ol could be synthesized via:

  • Precursor preparation: β-enamino ketoesters or hydroxylamine hydrochloride intermediates .

  • Cyclization: Acid- or base-catalyzed ring closure to form the oxazinan backbone.

  • Salt formation: Treatment with HCl to produce the hydrochloride salt .

Proposed Reaction Scheme:

β-enamino ketoester+HONH2HCl2-methyl-1,2-oxazinan-4-olHClHydrochloride salt\text{β-enamino ketoester} + \text{HONH}_2\cdot\text{HCl} \rightarrow \text{2-methyl-1,2-oxazinan-4-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Challenges in Synthesis

  • Regioselectivity: Competing pathways may yield regioisomers, necessitating chiral HPLC or crystallization for purification .

  • Stability: The hydroxyl group at position 4 may necessitate protective groups (e.g., tert-butyldimethylsilyl) during synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, methanol) due to the hydrochloride salt .

  • Stability: Hygroscopic nature requires storage under inert atmosphere at room temperature .

Table 1: Predicted Physicochemical Parameters

PropertyValue
Boiling point290–310 °C (decomposes)
Density1.25–1.35 g/cm³
pKa (amine)~8.5–9.5 (protonated form)
LogP-1.2 (indicative of hydrophilicity)

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a triplet for the methyl group (δ 1.2–1.4 ppm) and a broad singlet for the hydroxyl proton (δ 5.0–5.5 ppm) .

  • ¹³C NMR: Peaks corresponding to the oxazinan ring carbons (δ 60–80 ppm) and methyl group (δ 20–25 ppm) .

  • HRMS: Molecular ion peak at m/z 181.62 (M+H⁺) .

Applications in Organic and Medicinal Chemistry

Building Block for Heterocycles

1,2-oxazine derivatives serve as precursors to aminopolyols and pyrrolidines . For instance, samarium diiodide-mediated ring-opening of 2-methyl-1,2-oxazinan-4-ol hydrochloride could yield chiral amino alcohols for asymmetric catalysis.

Analytical and Regulatory Considerations

Quality Control

  • Purity assessment: Reverse-phase HPLC with UV detection (λ = 210–220 nm) .

  • Impurity profiling: Identification of regioisomers and decomposition products (e.g., free amine) .

Future Directions and Challenges

  • Enantioselective synthesis: Development of asymmetric catalytic methods to access enantiopure forms .

  • Biological screening: Evaluation of antimicrobial, antiviral, and anticancer activity.

  • Stability optimization: Formulation studies to enhance shelf-life under ambient conditions .

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